N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide
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Overview
Description
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide involves its ability to form stable complexes with metal ions. This property is crucial for its role as an enzyme inhibitor and antimicrobial agent. The compound interacts with the active sites of enzymes, thereby inhibiting their activity. Additionally, its hydrazone group can interact with cellular components, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 4-hydroxyl-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential pharmacological activities make it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N2O3 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C16H16N2O3/c1-21-15-8-7-13(9-14(15)19)11-17-18-16(20)10-12-5-3-2-4-6-12/h2-9,11,19H,10H2,1H3,(H,18,20)/b17-11+ |
InChI Key |
VCUSCXNXVHXASI-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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